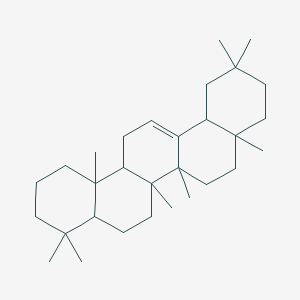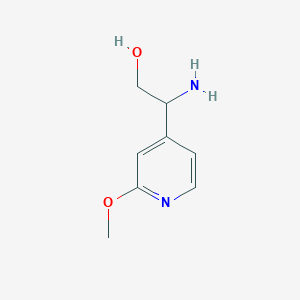
Paroxetine HCl HeMihydrate IMpurity B HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine hydrochloride hemihydrate impurity B hydrochloride is a chemical compound related to paroxetine, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is one of the impurities that can be found during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Preparation Methods
The preparation of paroxetine hydrochloride hemihydrate impurity B hydrochloride involves several synthetic routes and reaction conditions. The synthesis of paroxetine itself starts with the coupling of arecoline and 1-bromo-4-fluorobenzene to form the racemic core structure. This process involves the use of metal alkoxides, which can lead to defluorination and the formation of various impurities . The industrial production of paroxetine hydrochloride hemihydrate impurity B hydrochloride typically involves the use of specific reagents and conditions to isolate and purify the impurity from the main product .
Chemical Reactions Analysis
Paroxetine hydrochloride hemihydrate impurity B hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, and metal alkoxides . The major products formed from these reactions can include various degradation products and other impurities, which are typically identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Paroxetine hydrochloride hemihydrate impurity B hydrochloride has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of paroxetine and its related compounds. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of paroxetine, as well as its potential side effects and interactions with other drugs . In industry, it is used to ensure the quality and purity of paroxetine hydrochloride hemihydrate by identifying and quantifying impurities .
Mechanism of Action
The mechanism of action of paroxetine hydrochloride hemihydrate impurity B hydrochloride is related to its parent compound, paroxetine. Paroxetine works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This increases the levels of serotonin in the synaptic cleft, which helps to alleviate symptoms of depression and anxiety . The molecular targets of paroxetine include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Paroxetine hydrochloride hemihydrate impurity B hydrochloride can be compared with other similar compounds, such as paroxetine hydrochloride anhydrous, paroxetine maleate, and paroxetine mesylate . These compounds share similar chemical structures and pharmacological properties but differ in their physical forms and solubility. Paroxetine hydrochloride hemihydrate impurity B hydrochloride is unique in that it is specifically an impurity formed during the synthesis or degradation of paroxetine hydrochloride hemihydrate .
Similar compounds include:
- Paroxetine hydrochloride anhydrous
- Paroxetine maleate
- Paroxetine mesylate
- Paroxetine hydrochloride hemihydrate impurity A
- Paroxetine hydrochloride hemihydrate impurity C
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C20H23NO4/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18,21H,8-9,11-13H2,1H3 |
InChI Key |
QAQIPFPQZRXDMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)




